Physicochemical Comparison: 3,5- vs 2,4-Dichloro Isomer
The 3,5-dichloro substitution pattern of the target compound confers distinct physicochemical properties compared to its 2,4-dichloro positional isomer (2-(2,4-Dichlorophenoxy)ethanethioamide, CAS 2302-32-1). The difference in melting point is substantial, indicating unique intermolecular interactions that can affect handling, formulation, and solid-state behavior [REFS-1, REFS-2].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 180-182°C |
| Comparator Or Baseline | 2-(2,4-Dichlorophenoxy)ethanethioamide (CAS 2302-32-1): 139-141°C [1] |
| Quantified Difference | Δ41°C |
| Conditions | Standard experimental determination |
Why This Matters
This 41°C difference confirms the positional isomers are distinct chemical entities, which is critical for ensuring the correct compound is procured and used in reproducible research, as impurities or isomer mixtures could lead to inconsistent experimental results.
- [1] YYBYY. (n.d.). 2-(2,4-Dichlorophenoxy)ethanethioamide. Chemical Properties. CAS: 2302-32-1. View Source
